
3-Methyl-5-morpholin-4-ylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-morpholin-4-ylaniline: is an aromatic amine compound that features a morpholine ring attached to an aniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration and Reduction of Arenes: One common method involves the nitration of aniline derivatives followed by reduction to introduce the morpholine ring.
Direct Nucleophilic Substitution: This method involves the direct substitution of halogens in haloarenes with morpholine under high temperatures.
Palladium-Catalyzed Amination: This method uses palladium catalysts to facilitate the amination of aryl halides with morpholine.
Industrial Production Methods: Industrial production often employs large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure high yield and purity. The use of palladium-catalyzed methods is also common in industrial settings due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Methyl-5-morpholin-4-ylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
Medicine:
- Potential applications in the development of pharmaceuticals due to its unique structure.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-morpholin-4-ylaniline involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 3-(morpholin-4-ylmethyl)aniline
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
Comparison:
- 3-Methyl-5-morpholin-4-ylaniline is unique due to the presence of a methyl group at the 3-position, which can influence its reactivity and biological activity compared to other morpholine-substituted anilines.
- The presence of different substituents (e.g., methoxy, morpholin-4-ylmethyl) in similar compounds can lead to variations in their chemical and biological properties .
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
3-methyl-5-morpholin-4-ylaniline |
InChI |
InChI=1S/C11H16N2O/c1-9-6-10(12)8-11(7-9)13-2-4-14-5-3-13/h6-8H,2-5,12H2,1H3 |
InChI-Schlüssel |
OSMFHNLMWMUCGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


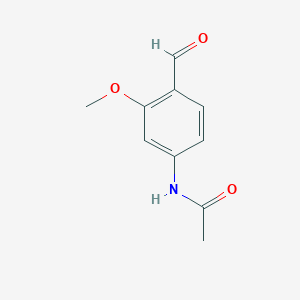


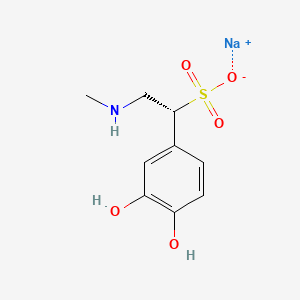

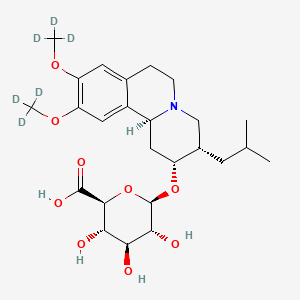
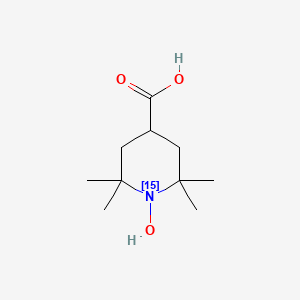

![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
![(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13854970.png)
![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride](/img/structure/B13854974.png)
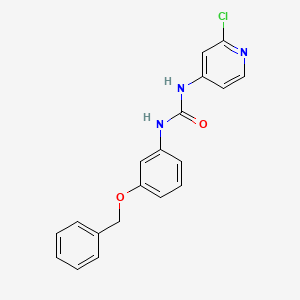
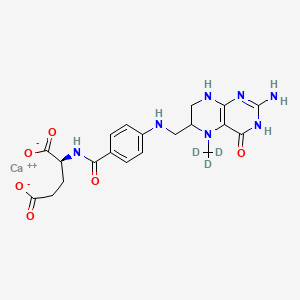
![N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide](/img/structure/B13854985.png)
